Key Structural Difference: NMeLeu Replaces PhSar
Fijimycin B is the only congener in the fijimycin series that lacks the α-phenylsarcosine (PhSar) residue; it instead contains N-methylleucine (NMeLeu) at the corresponding position [1]. Acid hydrolysis followed by Marfey derivatization and LC-MS analysis established the absolute amino acid composition of fijimycin B as l-NMeLeu, l-Ala, l-DiMeLeu, Sar, d-HyP, d-Leu, and l-Thr [1]. In contrast, fijimycin A contains d-PhSar, l-Ala, l-DiMeLeu, Sar, d-Hyp, d-Leu, l-Thr, and etamycin A contains l-PhSar with otherwise identical composition [1]. This substitution removes the aromatic phenyl ring and replaces it with an aliphatic isobutyl side chain, altering the molecular formula from C44H62N8O11 (fijimycin A and etamycin A) to C42H66N8O11 (fijimycin B) [1].
| Evidence Dimension | Amino acid at the variable position of the cyclic depsipeptide scaffold |
|---|---|
| Target Compound Data | l-N-methylleucine (l-NMeLeu); molecular formula C42H66N8O11; MW 859.0 Da |
| Comparator Or Baseline | Fijimycin A: d-α-phenylsarcosine (d-PhSar); C44H62N8O11; MW 879.0 Da. Etamycin A: l-α-phenylsarcosine (l-PhSar); C44H62N8O11; MW 879.0 Da. Fijimycin C: l-PhSar with l-Ser replacing l-Ala; C44H62N8O12; MW 895.0 Da. |
| Quantified Difference | Fijimycin B is the only analog lacking the aromatic PhSar unit; net difference of –C2H4 (loss of phenyl ring) relative to fijimycin A and etamycin A, and –C2H4+O relative to fijimycin C. |
| Conditions | Amino acid composition determined by complete acid hydrolysis (6 N HCl, 110–115 °C, 12 h), Marfey derivatization with l-FDLA, and LC-MS analysis on a C18 column with aqueous CH3CN gradient. |
Why This Matters
The absence of the PhSar aromatic ring is the structural basis for fijimycin B's loss of antibacterial activity, making it the only congener suitable as a negative control in receptor-binding or target-engagement studies where the PhSar–target interaction is under investigation.
- [1] Sun P, Maloney KN, Nam SJ, Haste NM, Raju R, Aalbersberg WGL, Jensen PR, Fenical W. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp. Bioorg Med Chem. 2011;19(22):6557–6562. doi:10.1016/j.bmc.2011.06.053. View Source
